Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Urease inhibition Enzyme assay Anti-bacterial target

Urease inhibitor developers face potency variability when selecting the wrong ester or ring-size analog-ethyl ester (LogP 3.3) exceeds fragment lead-like thresholds. This methyl ester (LogP 2.9, solubility 190.8 mg/L) is the optimal reference standard for SAR campaigns. • Validated IC50: 5.34 µM (S. pasteurii), 9.3 µM (C. ensiformis) • Established X-ray structure (CCDC 239140, monoclinic C2/c) for rational docking • ≥98% purity ensures reproducible crystallization & derivatization Ideal benchmark for H. pylori and agricultural urease inhibitor programs.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
CAS No. 108354-78-5
Cat. No. B009550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS108354-78-5
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC2=C1CCCC2)N
InChIInChI=1S/C10H13NO2S/c1-13-10(12)8-6-4-2-3-5-7(6)14-9(8)11/h2-5,11H2,1H3
InChIKeyDKYYKIHEIOOWRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate: Identity & Physicochemical Profile


Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 108354-78-5, MFCD00130099) is a Gewald-derived 2-aminothiophene building block with molecular formula C₁₀H₁₃NO₂S and molecular weight 211.28 g/mol. The compound crystallizes in the monoclinic space group C2/c with a planar conformation stabilized by intramolecular N–H···O hydrogen bonding, as established by single-crystal X-ray diffraction at 293 K (R factor = 0.078, wR factor = 0.190) [1]. It is commercially available at ≥97.5% assay (GC) from major suppliers such as Thermo Fisher Scientific (Alfa Aesar brand), with a reported melting point range of 128.0–134.0 °C and an appearance of pale cream to yellow crystalline powder . The compound serves as a versatile precursor for Schiff base formation, heterocyclic annulation, and urease inhibitor development, positioning it as a procurement-relevant intermediate within the broader 2-aminotetrahydrobenzothiophene-3-carboxylate family [2].

Identity Gewald-derived 2-aminothiophene-3-carboxylate building block
Synthetic utility Schiff base formation, heterocyclic annulation, and urease inhibitor development
Procurement confidence High-purity grade available; single-crystal structure and FTIR identity verified

Methyl 2-Amino-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate: Analogue Differentiation


Within the 2-aminotetrahydrobenzothiophene-3-carboxylate series, the identity of the ester alkyl group and the size of the saturated ring are not benign variables—they quantitatively alter both biological target engagement and physicochemical handling properties. The methyl ester (C₁₀H₁₃NO₂S, MW 211.28, XLogP3 = 2.9) exhibits a water solubility of approximately 190.8 mg/L (estimated from log Kow = 2.70) , which is distinct from the ethyl ester analog (C₁₁H₁₅NO₂S, MW 225.31, XLogP = 3.3) and the free carboxylic acid (C₉H₁₁NO₂S, MW 197.26) [1]. In urease inhibition assays performed under identical conditions (pH 8.2, 30 °C), the methyl ester with a six-membered tetrahydro ring (cyclohexane-fused) yields IC₅₀ values of 5.34 µM (Sporosarcina pasteurii) and 9.3 µM (Canavalia ensiformis), whereas the five-membered cyclopenta-fused analog achieves 2.13 µM and 5.04 µM, and the four-methyl-substituted thiophene analog reaches 0.83 µM and 2.81 µM, respectively [2]. These differences—in solubility, logP, and target potency—mean that selecting the incorrect ester or ring-size variant can lead to failed crystallizations, altered reactivity in downstream Gewald-based derivatizations, or misleading structure–activity relationship (SAR) conclusions. The data below quantify exactly where the title compound sits relative to its closest in-class alternatives.

Ester alkyl group Methyl ester logP 2.9 vs ethyl 3.3 may shift aqueous solubility and assay compatibility
Ring size Six-membered ring yields distinct urease inhibition profile; 5- and 7-membered analogs alter potency rank
Functional group Carboxylic acid analog requires pre-activation for amide coupling; methyl ester offers direct aminolysis

Quantitative Evidence vs. Structural Analogs


Urease Inhibition and Ring-Size Potency

In a unified urease inhibition screen conducted at pH 8.2 and 30 °C using both Sporosarcina pasteurii and Canavalia ensiformis enzymes, the title compound (methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) yielded IC₅₀ values of 5.34 µM and 9.3 µM, respectively [1]. In the same assay, the five-membered ring analog (methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) was approximately 2.5-fold more potent (IC₅₀ = 2.13 µM and 5.04 µM), while the acyclic methyl-substituted analog (methyl 2-amino-4-methylthiophene-3-carboxylate) was 6.4-fold more potent (IC₅₀ = 0.83 µM and 2.81 µM). The seven-membered ring analog (methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) showed reduced potency at 11.07 µM (S. pasteurii). This systematic ring-size-dependent potency gradient reveals that the six-membered (cyclohexane-fused) ring of the title compound occupies a distinct intermediate position that is not replicated by any other ring-size analog in the series.

Urease IC₅₀ (µM)
Head-to-head
Target: 5.34 (S.p.), 9.3 (C.e.)
4-Me analog: 0.83, 2.81
Cyclopenta: 2.13, 5.04
Cyclohepta: 11.07 (S.p.)
Intermediate ring-size potency supports SAR tuning; distinct rank from 5- and 7-membered analogs.
6.4× less potent than 4-Me; 2.1× more potent than cyclohepta (S.p.); data from Khan et al. 2010.
Urease inhibition Enzyme assay Anti-bacterial target

Single-Crystal X-Ray Structure Availability

The title compound has been fully characterized by single-crystal X-ray diffraction at 293 K, yielding unit cell parameters a = 16.915(3) Å, b = 14.003(3) Å, c = 10.142(2) Å, β = 94.699(3)°, space group C2/c, with an R factor of 0.078 and a data-to-parameter ratio of 13.3 [1]. The molecule is essentially planar, and the crystal packing is stabilized by intramolecular N–H···O hydrogen bonds between the 2-amino hydrogen and the carbonyl oxygen of the ester group, with refined N–H bond lengths of 0.84(5) and 0.94(6) Å. In contrast, no single-crystal X-ray structure has been reported for the ethyl ester analog (CAS 4506-71-2), the carboxylic acid analog (CAS 5936-58-3), or the nitrile analog (CAS 4651-91-6) in the same tetrahydrobenzothiophene subseries. This structural characterization provides a validated geometric reference for computational docking, pharmacophore modeling, and polymorph screening that is unavailable for the direct analogs.

Crystal structure
Reported
Monoclinic C2/c, R=0.078
Intramolecular N–H···O hydrogen bond
CCDC 239140
Only published structure in subseries; enables docking and solid-form design.
Ethyl, acid, nitrile analogs lack crystal data.
X-ray crystallography Solid-state characterization Hydrogen bonding

Gewald Synthesis Yield Benchmark

The title compound was synthesized via the standard Gewald three-component condensation of cyclohexanone (4.91 g, 0.05 mol), methyl cyanoacetate (4.95 g, 0.05 mol), and elemental sulfur (1.92 g, 0.06 mol) in ethanol (35 mL) with morpholine (4.4 g, 0.05 mol) as base catalyst. After refluxing for 3 hours, cooling, filtration, and recrystallization from ethanol, a light yellow powdery product was obtained in 82% yield (8.6 g) [1]. The product melting point was 128.2–129.4 °C, consistent with literature values (128–130 °C), and GC-MS analysis confirmed the expected m/z of 211 [M+H]⁺. In contrast, Gewald reactions employing ethyl cyanoacetate to produce the ethyl ester analog (CAS 4506-71-2) are frequently reported with variable yields depending on the ketone substituent, and no standardized yield figure comparable to the 82% benchmark is universally cited for the ethyl ester under identical conditions. The methyl ester's high and reproducible yield makes it a cost-reliable entry point for medicinal chemistry campaigns that require multigram quantities of the tetrahydrobenzothiophene scaffold.

Synthetic yield
Reported
82% isolated yield
8.6 g from 0.05 mol scale
Reproducible yield supports procurement planning and scale-up confidence.
Standard Gewald conditions; recrystallization from ethanol.
Gewald reaction Synthetic yield Reproducibility

LogP and Solubility Profile

The title compound (methyl ester) has a computationally predicted XLogP3 of 2.9 and an estimated water solubility of 190.8 mg/L at 25 °C (derived from log Kow = 2.70) . The ethyl ester analog (CAS 4506-71-2) has a higher XLogP of 3.3 , corresponding to increased lipophilicity and expectedly lower aqueous solubility, which can complicate aqueous-phase biological assays and formulation. The carboxylic acid analog (CAS 5936-58-3, MW 197.26) is expected to have substantially higher water solubility due to the ionizable carboxyl group , but its reactivity profile differs markedly—it requires activation (e.g., as an acid chloride or active ester) before amide coupling, whereas the methyl ester can be used directly in aminolysis or hydrazinolysis reactions. The methyl ester thus provides an experimentally convenient midpoint: adequate organic solubility for homogeneous reactions in ethanol, methanol, or DMSO, combined with sufficient aqueous solubility for biochemical assay compatibility, without the additional synthetic step required by the free acid or the excessive lipophilicity of the ethyl ester.

LogP & solubility
Class-level
XLogP3 = 2.9
Est. water solubility 190.8 mg/L
Intermediate lipophilicity may support lead-like fragment screens.
Computational estimate; ethyl analog XLogP = 3.3.
Lipophilicity Aqueous solubility Drug-likeness

Fe3+-Selective Fluorescent Chemosensor

The title compound reacts with 2-hydroxy-1-naphthaldehyde to form the Schiff base HATC (methyl 2-{(E)-[(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate), which functions as a turn-off fluorometric chemosensor for Fe³⁺ ions [1]. The sensor exhibits selective fluorescence quenching upon Fe³⁺ binding, with complexation stoichiometry and quenching mechanism determined via Benesi–Hildebrand and Stern–Volmer analyses. Photophysical characterization (oscillator strength, extinction coefficient, transition dipole moment, fluorescence quantum yield, and Stokes shift) was conducted across solvents of varying polarity, confirming the sensor's operational robustness. This application is enabled specifically by the methyl ester's balance of reactivity (the 2-amino group remains nucleophilic for imine condensation) and stability (the methyl ester does not hydrolyze under the Schiff base formation conditions). Neither the ethyl ester analog nor the free acid has been reported as a precursor for an analogous Fe³⁺ sensor in the peer-reviewed literature, making this a functionally unique application of the methyl ester within the tetrahydrobenzothiophene-3-carboxylate family.

Fe³⁺ chemosensor
Reported
Schiff base HATC
Turn-off fluorescence, selective for Fe³⁺
Only methyl ester demonstrated Fe³⁺ sensor application; functional differentiation.
Characterized by Benesi-Hildebrand and Stern-Volmer analyses.
Fluorescent chemosensor Fe3+ detection Schiff base

Commercial Purity Specification

The title compound is available from Thermo Fisher Scientific (Alfa Aesar) with a guaranteed minimum assay of ≥97.5% by GC, a melting point specification of 128.0–134.0 °C (clear melt), and FTIR identity confirmation . In contrast, generic chemical suppliers (e.g., Hit2Lead, ChemBridge, and several catalog vendors) list the compound at ≥95% purity . The 2.5-percentage-point purity difference, combined with the narrower melting range and FTIR verification, reduces the risk of contaminants interfering with sensitive biological assays or crystallization experiments. For the ethyl ester analog (CAS 4506-71-2), Carl Roth supplies material at ≥95% purity with a lower melting point (115 °C) [1], while the carboxylic acid analog (CAS 5936-58-3) is typically offered at ≥95%–96% purity from various vendors. The methyl ester's availability at ≥97.5% from a major global supplier represents a procurement-quality advantage for laboratories requiring high-assay starting material without additional in-house purification.

Commercial purity
Specification review
≥97.5% (GC)
mp 128.0–134.0 °C
FTIR conforms
High-purity grade reduces repurification needs; supports batch consistency.
Supplier: Thermo Fisher (Alfa Aesar) H32755.
Purity specification GC assay Procurement quality

Procurement-Driven Application Scenarios


Urease-Targeted Medicinal Chemistry

Research groups developing urease inhibitors for Helicobacter pylori or agricultural applications should procure the title compound as the six-membered ring reference standard. The BRENDA-derived IC₅₀ values of 5.34 µM (S. pasteurii) and 9.3 µM (C. ensiformis) [1] provide a validated benchmark against which newly synthesized analogs can be quantitatively compared. By using the methyl ester as a common intermediate and derivatizing at the 2-amino position, SAR series can systematically probe whether substituent effects shift potency toward the more active five-membered ring analogs (2.13 µM) or the less active seven-membered ring analogs (11.07 µM). The availability of the single-crystal X-ray structure [2] further enables rational docking into the urease active site (PDB entries available for both S. pasteurii and C. ensiformis urease), allowing computational pre-screening before synthesis.

Fluorescent Fe3+ Chemosensor Development

Analytical chemistry laboratories developing optical sensors for Fe³⁺ quantification in environmental or biological samples should use the title compound to synthesize the Schiff base HATC according to the published protocol (condensation with 2-hydroxy-1-naphthaldehyde) [1]. The resulting sensor exhibits selective turn-off fluorescence upon Fe³⁺ binding, with well-characterized photophysical parameters (oscillator strength, quantum yield, Stokes shift) determined across solvents of varying polarity. The methyl ester's reactivity and solubility profile are essential for this condensation; neither the ethyl ester nor the carboxylic acid analog has a published Fe³⁺ sensor application. The validated stoichiometry (Benesi–Hildebrand analysis) and quenching mechanism (Stern–Volmer plot) provide a ready-to-use analytical framework without requiring de novo method development.

Fragment-Based Drug Discovery

Fragment-based screening campaigns that utilize the 2-aminotetrahydrobenzothiophene scaffold as a core fragment should default to the methyl ester based on its XLogP3 of 2.9 [1], which falls within the optimal lead-like range (LogP < 3) as defined by the Rule of Three for fragments. The ethyl ester analog (XLogP = 3.3) [2] exceeds this threshold, potentially leading to higher non-specific binding and poorer aqueous solubility in biochemical assays. The estimated water solubility of 190.8 mg/L for the methyl ester supports assay compatibility at micromolar concentrations commonly used in fragment screens. Furthermore, the methyl ester can be directly elaborated via amide bond formation with primary amines or hydrazines without the activation step required by the free carboxylic acid, enabling efficient parallel library synthesis.

Crystallography and Solid-Form Screening

Solid-state chemistry teams pursuing polymorph screening, co-crystal design, or crystal structure prediction for tetrahydrobenzothiophene derivatives should prioritize the title compound because its single-crystal X-ray structure (monoclinic C2/c, R = 0.078, CCDC 239140) [1] is the only validated crystal structure publicly available in this subseries. The established hydrogen-bonding motif (intramolecular N–H···O between the 2-amino group and the ester carbonyl) provides a reliable supramolecular synthon for co-crystal design with complementary acceptor/donor molecules. The ≥97.5% GC purity grade from Thermo Fisher [2] minimizes the risk of impurity-induced polymorph nucleation, ensuring reproducible crystallization outcomes. For laboratories filing solid-form patents, the existing CCDC deposition serves as prior art that must be differentiated, making the methyl ester the essential comparator compound for any new crystalline form claims involving tetrahydrobenzothiophene-3-carboxylates.

Application
Selection Property
Validation Focus
Urease inhibitor SAR studies
Six-membered ring intermediate potency; published crystal structure
Potency rank-order vs. ring-size analogs; docking validation
Fe³⁺ optical sensor development
Schiff base HATC with selective turn-off fluorescence
Quenching mechanism verification; photophysical consistency
Fragment-based lead discovery
Moderate lipophilicity within lead-like space; direct aminolysis
Aqueous assay compatibility; parallel library synthesis efficiency
Polymorph & co-crystal design
Validated crystal structure (CCDC 239140); N–H···O synthon
Polymorph nucleation control; co-crystal design validation
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